molecular formula C₁₄H₁₅D₃N₄O₃ B1145591 Trimethoprim-d3 CAS No. 1189923-38-3

Trimethoprim-d3

Cat. No. B1145591
M. Wt: 293.34
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of trimethoprim and its analogs, including potentially trimethoprim-d3, involves known routes from corresponding aldehydes via aminomethylidene-derivatives. These processes typically start from common intermediates like methyl 4-amino-3,5-dimethoxybenzoate, obtained through regioselective rearrangements and leading to various analogs with modified antimicrobial activities (Kompis & Wick, 1977).

Molecular Structure Analysis

The molecular structure of trimethoprim has been elucidated using neutron diffraction data, revealing its high-precision structure. The 2,4-diaminopyrimidine tautomer of trimethoprim is confirmed, and its bases form an extended hydrogen-bonded ribbon, supporting a previously postulated model for drug-receptor binding. This detailed structure analysis could apply to trimethoprim-d3, considering the substitution of hydrogen atoms with deuterium (Koetzle & Williams, 1976).

Chemical Reactions and Properties

Trimethoprim's chemical reactions, particularly with free available chlorine, reveal that its 3,4,5-trimethoxybenzyl moiety reacts primarily at acidic pH, while its 2,4-diaminopyrimidinyl moiety reacts at circumneutral and alkaline pH. These reactions lead to a wide variety of chlorinated and hydroxylated products, which could be similar for trimethoprim-d3 under analogous conditions (Dodd & Huang, 2007).

Physical Properties Analysis

The physical properties of trimethoprim, such as solubility, can be modified through the formation of salts with amino acids, leading to an improved solubility and potentially impacting the onset of antibacterial activity. This approach to modifying physical properties could be explored for trimethoprim-d3 to enhance its characteristics for specific applications (Elshaer et al., 2012).

Chemical Properties Analysis

The chemical properties of trimethoprim, including its metabolism to reactive intermediates like pyrimidine iminoquinone methide by activated human neutrophils and hepatic microsomes, highlight its potential for idiosyncratic reactions. These metabolic pathways could be relevant for trimethoprim-d3, affecting its chemical behavior and interactions within biological systems (Lai, Zahid, & Uetrecht, 1999).

Scientific Research Applications

  • Trimethoprim's Mechanism and Resistance : Trimethoprim targets folate biosynthesis in bacteria by binding to dihydrofolate reductase (DHFR). Resistance to Trimethoprim is often due to mutant enzymes capable of performing their biological function without binding to the drug. Such resistance may predate the clinical use of Trimethoprim, suggesting that the diversity of bacterial genomes might contain genes conferring resistance to drugs yet to be developed (Sánchez-Osuna et al., 2020).

  • Clinical Studies of Trimethoprim : Clinical studies have demonstrated Trimethoprim's efficacy against a wide range of bacteria, often used in combination with sulfonamide for synergistic effects. It is effective in treating respiratory tract infections, Gram-negative septicaemia, and urinary tract infections (Darrell et al., 1968).

  • Trimethoprim's Impact on Metabolic Pathways : Research using mass spectrometry and (15)N-labeled ammonia in Escherichia coli revealed that Trimethoprim not only inhibits DHFR but also affects folylpoly-gamma-glutamate synthetase (FP-gamma-GS) due to the accumulation of DHFR's substrate dihydrofolate (Kwon et al., 2008).

  • Detection and Quantification Methods : Studies have explored methods like electroanalysis using a metalloporphyrin modified glassy carbon electrode to detect and quantify Trimethoprim, demonstrating its usefulness in various analytical contexts (Rajith & Kumar, 2010).

  • Pharmacokinetic Modeling : Physiologically-based pharmacokinetic (PBPK) models have been developed for Trimethoprim to predict drug-drug interactions. These models are significant for understanding Trimethoprim's interactions with other medications and its behavior in different physiological conditions (Türk et al., 2020).

  • Emergence of Trimethoprim Resistance : The emergence of resistance to Trimethoprim, especially in the context of treating infections in aquaculture and the role of various genetic factors in this resistance, has been studied. This research helps in understanding the spread of resistance in different environments and species (Liu et al., 2012).

  • Molecular Characterization of Resistance Genes : Studies have characterized the molecular aspects of Trimethoprim resistance genes in bacteria, providing insights into the mechanisms of resistance and its genetic basis. This research is crucial for developing strategies to combat antibiotic resistance (Brolund et al., 2010).

Safety And Hazards

Trimethoprim-d3 may be harmful if swallowed, inhaled, or absorbed through the skin. It may cause skin, eye, and respiratory tract irritation . It should be handled with good industrial hygiene and safety practice .

properties

IUPAC Name

5-[[3,5-dimethoxy-4-(trideuteriomethoxy)phenyl]methyl]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15/h5-7H,4H2,1-3H3,(H4,15,16,17,18)/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDVJHCEMCRBQM-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C(C=C1OC)CC2=CN=C(N=C2N)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676181
Record name 5-({3,5-Dimethoxy-4-[(~2~H_3_)methyloxy]phenyl}methyl)pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethoprim-d3

CAS RN

1189923-38-3
Record name 5-({3,5-Dimethoxy-4-[(~2~H_3_)methyloxy]phenyl}methyl)pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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